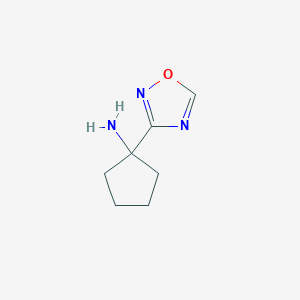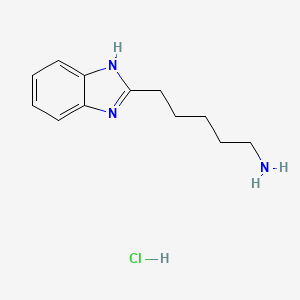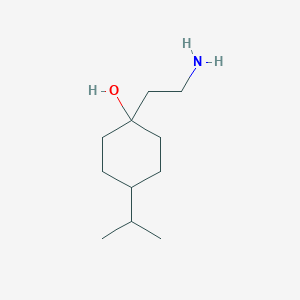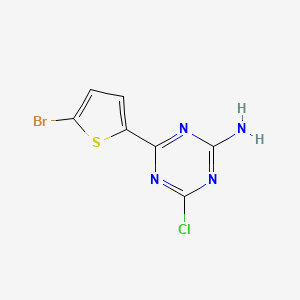![molecular formula C24H28N2O B13185770 (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It features a dimethylamino group, a triphenylmethyl group, and a hydroxyl group attached to a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the dimethylamino group. The triphenylmethyl group is then added through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino and triphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups in place of the dimethylamino or triphenylmethyl groups.
Aplicaciones Científicas De Investigación
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the triphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-3-(Dimethylamino)-2-[(phenylmethyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(tert-butyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(benzyl)amino]propan-1-ol
Uniqueness
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to the presence of the bulky triphenylmethyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, making it valuable in the study of stereochemistry and chiral drug design.
Propiedades
Fórmula molecular |
C24H28N2O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1 |
Clave InChI |
LDWOHBXKQDBJTQ-QHCPKHFHSA-N |
SMILES isomérico |
CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)






